methylmalonyl-CoA

概要

説明

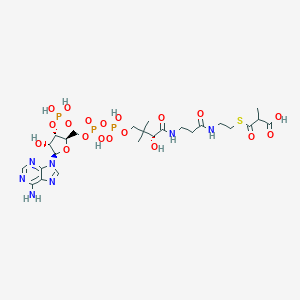

メチルマロン酸CoAは、メチルマロン酸に結合した補酵素Aからなるチオエステルです。 この化合物は、奇数個の炭素を持つ特定のアミノ酸や脂肪酸の代謝において重要な役割を果たします .

準備方法

合成経路と反応条件

メチルマロン酸CoAは、プロピオニルCoAと炭酸水素イオンから、プロピオニルCoAカルボキシラーゼという酵素の作用により合成されます . この反応にはビオチンが補因子として必要であり、ミトコンドリアで行われます。 反応条件は通常、pHは約7.0、温度は37°Cです .

工業生産方法

メチルマロン酸CoAの工業生産は、その特殊な生物学的役割と合成の複雑さのために一般的ではありません。 それは、必要な酵素を細菌や酵母系で発現させるための組み換えDNA技術を使用して、実験室で生産することができます .

化学反応の分析

反応の種類

メチルマロン酸CoAは、以下の反応を含むいくつかの種類の反応を起こします。

異性化: メチルマロン酸CoAムターゼという酵素により、スクシニルCoAに変換されます.

エピメリ化: メチルマロン酸CoAエピメラーゼという酵素により、D-メチルマロン酸CoAがL-メチルマロン酸CoAに変換されます.

一般的な試薬と条件

プロピオニルCoAと炭酸水素イオン: メチルマロン酸CoAの初期合成に使用されます.

アデノシルコバラミン(ビタミンB12): メチルマロン酸CoAをスクシニルCoAに変換するために補因子として必要です.

生成される主な生成物

スクシニルCoA: メチルマロン酸CoAの異性化によって生成されます.

L-メチルマロン酸CoA: D-メチルマロン酸CoAのエピメリ化によって生成されます.

科学的研究の応用

Biochemical Role in Metabolism

Methylmalonyl-CoA serves as an intermediate in the metabolism of branched-chain amino acids (valine, isoleucine, and leucine) and odd-chain fatty acids. The enzyme this compound mutase catalyzes the conversion of this compound to succinyl-CoA, a critical step in energy production and metabolic regulation.

Key Enzymatic Reactions:

- This compound Mutase : This enzyme requires adenosylcobalamin (a form of vitamin B12) as a cofactor to facilitate the isomerization of this compound to succinyl-CoA. Deficiencies in this enzyme lead to methylmalonic acidemia, a serious metabolic disorder characterized by elevated levels of methylmalonic acid in the blood .

Clinical Implications

Elevated levels of methylmalonic acid are indicative of various metabolic disorders, most notably methylmalonic acidemia. This condition can result from genetic mutations affecting the enzyme's activity or deficiencies in vitamin B12.

Case Studies:

- Methylmalonic Acidemia : A study involving fibroblast extracts from patients with this condition demonstrated significantly reduced activity of this compound mutase when compared to controls . The identification of responsive and non-responsive fibroblast lines provides insight into patient-specific treatment strategies.

- Neurotoxicity : Methylmalonic acid has been shown to inhibit succinate dehydrogenase, leading to neuronal injury under conditions such as cerebral ischemia. This highlights the potential neurotoxic effects associated with elevated methylmalonic acid levels .

Therapeutic Applications

Research is ongoing into potential therapies aimed at correcting metabolic dysfunctions associated with this compound metabolism.

Innovative Approaches:

- Cell Transplantation : Experimental studies using fetal liver cell transplantation in mouse models have shown promise in reducing blood levels of methylmalonic acid. This approach aims to restore normal enzyme function and metabolic balance .

- Chaperone Therapy : Investigations into chemical chaperones that stabilize mutant forms of this compound mutase have been proposed as a therapeutic strategy for patients who do not respond to conventional treatments .

Genetic and Genomic Insights

The genetic basis for disorders related to this compound metabolism has been extensively studied. Mutations in the gene encoding this compound mutase can lead to varying degrees of enzyme deficiency.

Genomic Studies:

作用機序

類似化合物との比較

類似化合物

プロピオニルCoA: メチルマロン酸CoAの合成における前駆体です.

スクシニルCoA: メチルマロン酸CoAの異性化によって生成される産物です.

エチルマロン酸CoA: 類似の代謝経路に関与し、類似の構造を持っています.

独自性

メチルマロン酸CoAは、奇数鎖脂肪酸や特定のアミノ酸の代謝における特定の役割のために独特です . スクシニルCoAへの変換は、トリカルボン酸回路における重要なステップであり、他の類似の化合物とは異なります .

生物活性

Methylmalonyl-CoA (MMA-CoA) is a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids and odd-chain fatty acids. Its biological activity is primarily mediated through the enzyme this compound mutase (MCM), which catalyzes the conversion of this compound to succinyl-CoA. This process is essential for energy production and the synthesis of various biomolecules. The following sections detail the biological functions, enzymatic mechanisms, and clinical implications associated with this compound.

This compound Mutase (MCM)

MCM is a vitamin B12-dependent enzyme that plays a pivotal role in the metabolism of this compound. The reaction catalyzed by MCM involves the isomerization of L-methylmalonyl-CoA to succinyl-CoA, utilizing adenosylcobalamin (AdoCbl) as a cofactor. This reaction is crucial for the metabolism of branched-chain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids, linking these substrates to the tricarboxylic acid (TCA) cycle for energy production .

The mechanism by which MCM operates involves radical generation from AdoCbl, facilitating the rearrangement of carbon skeletons in the substrate. Structural studies have revealed that MCM exists as a heterodimer composed of large and small subunits, which together form a complex that binds both acyl-CoA and coenzyme B12 . The enzyme's structural characteristics have been elucidated through crystallography, providing insights into its catalytic mechanism and interactions with substrates .

Table 1: Key Characteristics of this compound Mutase

| Characteristic | Details |

|---|---|

| Enzyme Type | Isomerase |

| Cofactor | Adenosylcobalamin (vitamin B12) |

| Substrates | L-methylmalonyl-CoA |

| Products | Succinyl-CoA |

| Biological Importance | Energy production; amino acid metabolism |

Methylmalonic Acidemia

Deficiencies in MCM can lead to methylmalonic acidemia (MMA), a metabolic disorder characterized by the accumulation of methylmalonic acid in the body. This condition arises from mutations in the gene encoding MCM, leading to impaired enzyme function and resulting in severe metabolic disturbances . Clinical manifestations include developmental delays, neurological deficits, and metabolic crises.

Role of Vitamin B12

Vitamin B12 deficiency significantly affects MCM activity, resulting in elevated levels of this compound and its degradation product, methylmalonic acid. In clinical settings, monitoring vitamin B12 levels is crucial for managing patients at risk for MMA due to dietary insufficiencies or malabsorption syndromes .

Case Studies

- Case Study: MMA Diagnosis

- A 5-year-old patient presented with developmental delays and metabolic acidosis. Genetic testing revealed a mutation in the MCM gene. Treatment included vitamin B12 supplementation, leading to normalization of metabolic markers.

- Case Study: Dietary Intervention

- An adult patient with MMA due to dietary deficiency responded positively to a diet rich in vitamin B12 sources. Monitoring showed decreased levels of methylmalonic acid post-intervention.

Research Findings

Recent studies have explored the structural biology of MCM and its interaction with accessory proteins such as MMAA, which aids in stabilizing the enzyme and preventing its inactivation . Further research has indicated that variations in dietary intake of vitamin B12 can significantly influence the activity of MCM and subsequent metabolic pathways involving this compound.

Future Directions

Ongoing research aims to better understand the regulatory mechanisms governing MCM activity and its implications for metabolic health. Advanced techniques such as cryo-electron microscopy are being employed to visualize enzyme-substrate interactions at unprecedented resolutions.

特性

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOKIKEPGUZEN-FBMOWMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-45-5 | |

| Record name | Methylmalonyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。